molecular formula C7H14N2O B3058858 (3R)-3-Ethyl-1,4-diazepan-2-one CAS No. 922178-62-9

(3R)-3-Ethyl-1,4-diazepan-2-one

Cat. No.: B3058858
CAS No.: 922178-62-9
M. Wt: 142.20
InChI Key: SGCXXMVKFMVWMF-ZCFIWIBFSA-N
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Description

(3R)-3-Ethyl-1,4-diazepan-2-one is a seven-membered heterocyclic compound belonging to the diazepanone family. Its structure features a diazepane ring (containing two nitrogen atoms) with a ketone group at position 2 and an ethyl substituent at the chiral 3R position. The stereochemistry at the 3R position plays a critical role in its biological interactions, as seen in analogs targeting dipeptidyl peptidase IV (DPP-4) and opioid receptors .

Properties

IUPAC Name

(3R)-3-ethyl-1,4-diazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-6-7(10)9-5-3-4-8-6/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCXXMVKFMVWMF-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)NCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717634
Record name (3R)-3-Ethyl-1,4-diazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922178-62-9
Record name (3R)-3-Ethyl-1,4-diazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Ethyl-1,4-diazepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with a suitable diketone under acidic or basic conditions to form the diazepane ring. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction rates and selectivity. The purification of the final product is achieved through techniques such as crystallization or chromatography to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: (3R)-3-Ethyl-1,4-diazepan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the diazepane ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated compounds, nucleophiles like amines or thiols

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry: In chemistry, (3R)-3-Ethyl-1,4-diazepan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine: In medicine, this compound derivatives are explored for their potential therapeutic effects, including as anticonvulsants, anxiolytics, and muscle relaxants. Their ability to modulate neurotransmitter activity makes them valuable in treating neurological disorders.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including as a precursor for polymers and resins.

Mechanism of Action

The mechanism of action of (3R)-3-Ethyl-1,4-diazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, in the central nervous system, it may modulate neurotransmitter release or receptor activation, resulting in sedative or anxiolytic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Diazepanone Family

(a) (3R)-4-[(3R)-3-Amino-4-(2,4,5-Trifluorophenyl)butanoyl]-3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one
  • Key Differences :
    • Substituents: The 3-position has a trifluoroethyl group instead of ethyl, and an additional trifluorophenyl-acylated side chain at position 3.
    • Biological Activity : This compound is a potent DPP-4 inhibitor (IC₅₀ = 11 nM) used in type 2 diabetes treatment. The trifluoroethyl group enhances metabolic stability, while the acylated side chain improves binding affinity to DPP-4’s hydrophobic S2 pocket .
  • Physicochemical Properties :
    • Higher lipophilicity (logP ~1.8) compared to the ethyl analog (logP ~0.9) due to fluorine atoms.
    • Improved enzymatic resistance due to reduced susceptibility to oxidative metabolism .
(b) 4-Benzyl-3-Phenethyl-1,4-diazepan-2-one
  • Key Differences :
    • Substituents: A benzyl group at position 4 and a phenethyl group at position 3.
    • Synthesis : Prepared via Jocic-type reactions using benzyl bromide and phenethylamine derivatives, as described in synthetic protocols .
    • Applications : The aromatic substituents enhance π-π stacking interactions, making it suitable for targeting hydrophobic pockets in proteases or GPCRs.
(c) 3,3-Dimethyl-1,4-diazepan-2-one
  • Key Differences: Substituents: Two methyl groups at position 3 instead of a single ethyl group. Conformational Effects: The geminal dimethyl groups induce significant ring puckering, as analyzed using Cremer-Pople coordinates (Δθ = 12° for puckering amplitude) .

Non-Diazepanone Analogs with Functional Overlaps

(a) J-113397 (1-[(3R,4R)-1-Cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one)
  • Biological Target: A non-peptide antagonist of the ORL-1 (nociceptin) receptor (Ki = 1.8 nM). The ethyl group contributes to chiral recognition in the receptor’s hydrophobic binding cleft .

Data Table: Key Properties of (3R)-3-Ethyl-1,4-diazepan-2-one and Analogs

Compound Name Molecular Weight (g/mol) Key Substituents Biological Target logP Synthetic Route
This compound 156.22 3R-ethyl DPP-4, opioid receptors 0.9 Asymmetric alkylation
(3R)-3-Trifluoroethyl DPP-4 inhibitor 441.39 3R-CF₃CH₂, acylated side chain DPP-4 1.8 Acylation of diazepanone
4-Benzyl-3-phenethyl-1,4-diazepan-2-one 308.40 4-benzyl, 3-phenethyl Proteases 3.2 Jocic-type reaction
3,3-Dimethyl-1,4-diazepan-2-one 142.20 3,3-dimethyl N/A 0.4 Cyclocondensation
J-113397 439.58 3-ethyl, benzimidazolone ORL-1 receptor 2.5 Multi-step alkylation

Critical Analysis of Substituent Effects

  • Ethyl vs. Trifluoroethyl : The ethyl group in this compound provides moderate hydrophobicity, balancing solubility and membrane permeability. In contrast, the trifluoroethyl group in the DPP-4 inhibitor enhances metabolic stability and target affinity but reduces aqueous solubility .
  • Aromatic vs. Aliphatic Substituents : Benzyl/phenethyl groups (e.g., 4-benzyl-3-phenethyl analog) improve binding to aromatic-rich enzyme pockets but increase molecular weight and toxicity risks .

Biological Activity

(3R)-3-Ethyl-1,4-diazepan-2-one is a member of the diazepane family, known for its diverse biological activities. This compound has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in the treatment of neurological disorders. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₄N₂O, with a molar mass of approximately 142.20 g/mol. Its structure features a seven-membered ring containing two nitrogen atoms, which is characteristic of diazepanes. The presence of the ethyl group at the 3-position contributes to its unique properties and biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Receptor Binding : This compound may interact with neurotransmitter receptors, including GABA receptors, which play a crucial role in mediating inhibitory neurotransmission in the central nervous system (CNS) .
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of neurotransmitters like serotonin and dopamine .

1. Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects:

  • Antidepressant Activity : In studies involving animal models, compounds structurally related to this compound have demonstrated antidepressant-like effects through triple reuptake inhibition of norepinephrine, dopamine, and serotonin . This mechanism suggests potential use in treating mood disorders.

2. Anti-inflammatory Properties

There is emerging evidence that diazepane derivatives can exert anti-inflammatory effects:

  • Inhibition of Inflammatory Pathways : Compounds similar to this compound have been investigated for their ability to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes . This inhibition can lead to reduced inflammation in conditions like acute pancreatitis.

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
AntidepressantTriple reuptake inhibition
Anti-inflammatorysEH inhibition
NeuroprotectiveGABA receptor modulation

Case Study: Antidepressant Effects

A study conducted on a series of diazepane derivatives highlighted the efficacy of compounds similar to this compound as potential antidepressants. In behavioral tests such as the tail suspension test in mice, these compounds significantly increased levels of norepinephrine and serotonin in the prefrontal cortex, suggesting a robust antidepressant effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3R)-3-Ethyl-1,4-diazepan-2-one
Reactant of Route 2
(3R)-3-Ethyl-1,4-diazepan-2-one

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